molecular formula C5H9NO B077339 3-Hydroxy-3-methylbutanenitrile CAS No. 13635-04-6

3-Hydroxy-3-methylbutanenitrile

Cat. No. B077339
CAS RN: 13635-04-6
M. Wt: 99.13 g/mol
InChI Key: CWPMDJFBWQJRGT-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutanenitrile (HMB) is a reactive compound with the molecular formula C5H9NO . It is also known as 3-hydroxypropionitrile, which is a cyclic compound with three hydroxyl groups .


Synthesis Analysis

3-Hydroxy-3-methylbutyronitrile can be synthesized from 2-hydroxy-2-methyl-1-bromopropane . HMB was first synthesized by reacting isobutylene with cyanide, and this reaction produces an optically active product .


Molecular Structure Analysis

The molecular weight of 3-Hydroxy-3-methylbutanenitrile is 99.13 g/mol . The IUPAC name is 3-hydroxy-3-methylbutanenitrile . The InChI is InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 . The Canonical SMILES is CC©(CC#N)O .


Chemical Reactions Analysis

3-Hydroxy-3-methylbutyronitrile is a β-hydroxynitrile . It undergoes thermal degradation in the gas phase via a six-membered cyclic transition state .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-3-methylbutanenitrile is 99.13 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 217.2±13.0 °C at 760 mmHg . The flash point is 85.2±19.8 °C .

Mechanism of Action

Mode of Action

It is suggested that it might undergo a nucleophilic reaction in basic solution, where the C1 atom of malononitrile with negative charge collides with the carbonyl carbon atom of 3-Hydroxy-3-methylbutanenitrile to form an intermediate . This process could lead to various changes in the target cells, but more research is needed to confirm this hypothesis and elucidate the exact mechanisms involved.

Biochemical Pathways

It has been suggested that this compound might be involved in the synthesis of 2-dicyanomethylene-4, 5, 5-trimethyl-2,5-dihydrofuran-3-carbonitrile

Result of Action

It is suggested that it might have immunomodulatory properties , but more research is needed to confirm this and explore other potential effects.

Safety and Hazards

3-Hydroxy-3-methylbutanenitrile is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMDJFBWQJRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929337
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylbutanenitrile

CAS RN

13635-04-6
Record name Butanenitrile, 3-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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